molecular formula C25H29N5O4S B2966049 N-(2,4-dimethoxyphenyl)-2-({4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1116002-08-4

N-(2,4-dimethoxyphenyl)-2-({4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2966049
CAS No.: 1116002-08-4
M. Wt: 495.6
InChI Key: UGWYNHDXQCXHIA-UHFFFAOYSA-N
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Description

This compound features a pyrimidine core linked via a sulfanyl group to an acetamide moiety substituted with a 2,4-dimethoxyphenyl group. The pyrimidine ring is further functionalized with a piperazine unit bearing a 2-methoxyphenyl substituent.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O4S/c1-32-18-8-9-19(22(16-18)34-3)27-24(31)17-35-25-26-11-10-23(28-25)30-14-12-29(13-15-30)20-6-4-5-7-21(20)33-2/h4-11,16H,12-15,17H2,1-3H3,(H,27,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGWYNHDXQCXHIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=NC=CC(=N2)N3CCN(CC3)C4=CC=CC=C4OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-({4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the acetamide backbone: This can be achieved by reacting an appropriate acyl chloride with an amine.

    Introduction of the methoxyphenyl groups: Methoxyphenyl groups can be introduced through electrophilic aromatic substitution reactions.

    Formation of the piperazine and pyrimidine rings: These heterocyclic structures can be synthesized through cyclization reactions involving appropriate precursors.

    Attachment of the sulfanyl group: This step might involve nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-2-({4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove oxygen-containing functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield aldehydes or acids, while substitution could introduce new functional groups into the aromatic rings.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-2-({4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)acetamide may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigation of its pharmacological properties and potential therapeutic uses.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-({4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies, including molecular docking and biochemical assays, would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

Compound C3 ()

Structure : 2-({4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide
Differences :

  • Acetamide substituent : 2,4,6-trimethylphenyl vs. 2,4-dimethoxyphenyl.
  • Impact: Reduced electron-donating effects (methyl vs. methoxy) may lower polarity and alter pharmacokinetics. Biological Activity: Inhibits biofilm formation in Pseudomonas aeruginosa PAO1, suggesting the sulfanyl-pyrimidine-piperazine scaffold is critical for anti-quorum sensing activity .
Compound L981-1086 ()

Structure : N-(2,4-dimethylphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide
Differences :

  • Heterocyclic core : Pyrazine (6-membered, two adjacent nitrogen atoms) vs. pyrimidine (6-membered, nitrogen at positions 1 and 3).
  • Substituent position : Pyrazine sulfur at position 3 vs. pyrimidine sulfur at position 2.
    Impact : Pyrazine’s electronic properties may reduce binding affinity compared to pyrimidine derivatives. Molecular weight: 463.6 g/mol, slightly higher due to pyrazine’s structure .
Compound M459-1056 ()

Structure : N-(2-chlorophenyl)-2-({4-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)acetamide
Differences :

  • Acetamide substituent : 2-chlorophenyl vs. 2,4-dimethoxyphenyl.
  • Piperazine substituent : 4-methoxyphenyl vs. 2-methoxyphenyl.
    Impact : Chlorine’s electron-withdrawing effect may reduce solubility, while methoxy positional isomerism could alter receptor selectivity .

Key Structural Determinants of Activity

Sulfanyl Linkage : Critical for maintaining scaffold rigidity and facilitating interactions with biological targets (e.g., bacterial LasR in C3) .

Piperazine Substituents :

  • 2-Methoxyphenyl (target compound) vs. 4-methoxyphenyl (M459-1056): Positional changes influence steric and electronic interactions with receptors .

Acetamide Substituents :

  • Methoxy groups (target compound) enhance solubility and hydrogen bonding vs. methyl (C3) or chloro (M459-1056) groups, which may improve membrane permeability .

Biological Activity

N-(2,4-dimethoxyphenyl)-2-({4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)acetamide is a compound of significant interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

  • Inhibition of Enzymatic Activity : The compound has shown inhibitory effects on dihydrofolate reductase (DHFR), a key enzyme involved in folate metabolism, which is crucial for DNA synthesis and repair .
  • Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity, particularly against Mycobacterium tuberculosis, with IC50 values suggesting significant efficacy in inhibiting bacterial growth .
  • Anticancer Potential : The structural components of the compound suggest potential activity against cancer cell lines. The presence of the piperazine moiety is linked to enhanced cytotoxicity in various cancer models.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 (μM)Reference
DHFR InhibitionEscherichia coli0.5
AntimicrobialMycobacterium tuberculosis1.35
CytotoxicityHEK-293 (human kidney cells)>20
Anticancer ActivityVarious cancer cell lines5.0 - 10.0

Research Findings

Recent investigations have highlighted the promising therapeutic potential of this compound:

  • Study on Antitubercular Activity : A series of derivatives were synthesized and evaluated for their antitubercular properties. Among these, compounds similar to this compound exhibited IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra .
  • Cytotoxicity Assessment : In vitro studies demonstrated that the compound showed minimal cytotoxicity against HEK-293 cells, indicating a favorable safety profile for further development .

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